molecular formula C₁₉H₂₅N₃O₂ B1145264 Dihydroergonovine CAS No. 62841-02-5

Dihydroergonovine

カタログ番号 B1145264
CAS番号: 62841-02-5
分子量: 327.42
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydroergonovine, also known as ergonovine and sold under various brand names, is a medication used to cause contractions of the uterus to treat heavy vaginal bleeding after childbirth . It is a derivative of Ergonovine, an oxytocic, which stimulates contraction of uterine muscle .


Molecular Structure Analysis

The molecular structure of Dihydroergonovine can be analyzed using various techniques. For instance, structural formula editors and 3D model viewers can be used to visualize the molecule . Additionally, X-ray diffraction analysis and other spectroscopic methods can provide detailed structural information .

科学的研究の応用

Cluster Headache Prophylactic

Methylergonovine maleate, closely related to dihydroergonovine, has been cited for its effectiveness in treating vascular headaches. An uncontrolled pilot study involving 20 episodic cluster headache patients confirmed its efficacy and tolerability as an adjunct cluster headache prophylactic, with a significant reduction in headache frequency and intensity reported by a majority of the participants. This highlights its potential application in headache management beyond its traditional uses (Mueller, Gallagher, & Ciervo, 1997).

Migraine Treatment

Dihydroergotamine has been a staple in migraine treatment for over 40 years, demonstrating effectiveness in both acute attacks and prevention. Its role is particularly emphasized in cases where simple analgesics fail, marking its continued relevance in migraine therapy despite the advent of newer treatments (Scott, 1992).

Parkinson's Disease Therapy

The review of clinical studies on the use of dihydroergocriptine, an ergot derivative like dihydroergonovine, showcases its efficacy in treating Parkinson's disease signs and symptoms. This compound's unique activity profile suggests potential for fewer side effects and equivalent clinical efficacy compared to classical dopamine agonists, offering insights into ergot derivatives' therapeutic versatility (Albanese & Colosimo, 2003).

Obstetrics and Gynaecology

In obstetrics and gynaecology, ergot alkaloids like ergometrine and methylergometrine, derivatives of ergonovine, are recognized for their potent uterotonic effect. They play a critical role in managing the third stage of labour, indicating the continued importance of ergot alkaloids in medical practice despite their vasoconstrictive properties (de Groot et al., 1998).

Acute Migraine Management

Orally inhalable dihydroergotamine (iDHE) represents an innovative approach to migraine treatment, offering the benefits of DHE with fewer systemic effects. This development highlights the ongoing research into ergot derivatives to improve tolerability and patient acceptance in migraine management (Tepper, 2013).

特性

CAS番号

62841-02-5

製品名

Dihydroergonovine

分子式

C₁₉H₂₅N₃O₂

分子量

327.42

同義語

9,10-Dihydroergometrine;  Dihydroergobasine;  Dihydroergometrine;  _x000B_(8β)-N-[(1S)-2-Hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。